molecular formula C16H14Cl4N2O B3823880 N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-chlorobenzamide

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-chlorobenzamide

Cat. No.: B3823880
M. Wt: 392.1 g/mol
InChI Key: HSKDHXQMROJTBD-UHFFFAOYSA-N
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Description

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-chlorobenzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a benzylamino group, a trichloroethyl group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-chlorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-chlorobenzamide involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The trichloroethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl4N2O/c17-13-8-6-12(7-9-13)14(23)22-15(16(18,19)20)21-10-11-4-2-1-3-5-11/h1-9,15,21H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKDHXQMROJTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-chlorobenzamide
Reactant of Route 2
N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-chlorobenzamide
Reactant of Route 3
N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-chlorobenzamide
Reactant of Route 4
N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-chlorobenzamide
Reactant of Route 5
N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-chlorobenzamide
Reactant of Route 6
N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-chlorobenzamide

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